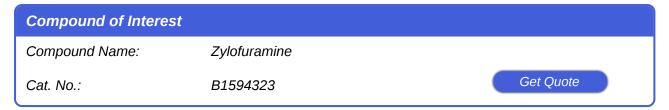


A Comparative Analysis of Zylofuramine and Ethylamphetamine for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the psychostimulant compounds **Zylofuramine** and ethylamphetamine. The information is intended for researchers and professionals in drug development and is based on available preclinical data. It is important to note that comprehensive pharmacological and toxicological data for **Zylofuramine** is limited in publicly accessible literature.

Chemical and Physical Properties

Both **Zylofuramine** and ethylamphetamine are substituted phenethylamine derivatives. Ethylamphetamine is a classic amphetamine analog, while **Zylofuramine** features a tetrahydrofuran ring, distinguishing it structurally.

Property	Zylofuramine	Ethylamphetamine
Chemical Formula	C14H21NO[1]	C11H17N[2][3]
Molar Mass	219.33 g/mol [1]	163.26 g/mol [2][3]
IUPAC Name	(1R)-N-Ethyl-2-phenyl-1-[(2R)- tetrahydrofuran-2- yl]ethanamine	N-Ethyl-1-phenylpropan-2- amine[2][3]
Synonyms	D-threo-alpha-benzyl-N- ethyltetrahydrofurfurylamine	N-Ethylamphetamine, Etilamfetamine, Apetinil[2]

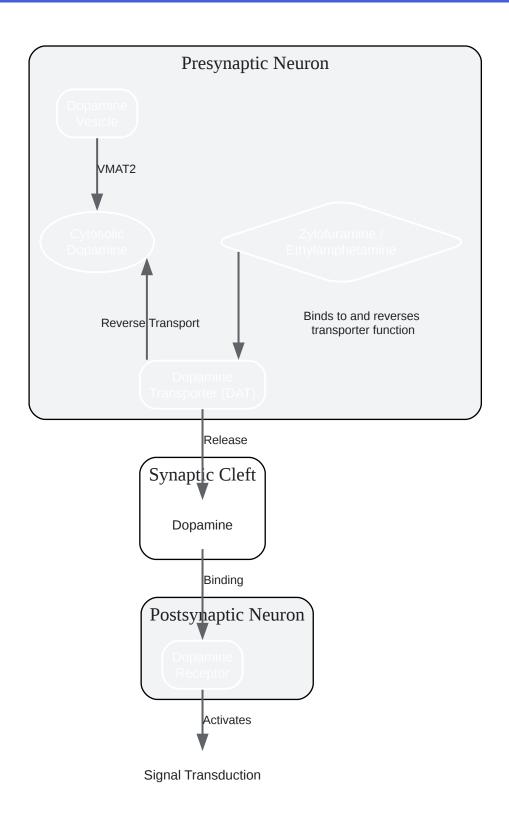


Pharmacological Profile Mechanism of Action

Ethylamphetamine is a potent dopamine releasing agent (DRA).[2] Its mechanism of action involves interacting with the dopamine transporter (DAT) to induce reverse transport of dopamine from the presynaptic neuron into the synaptic cleft. The dextrorotatory enantiomer of ethylamphetamine also acts as a norepinephrine-dopamine releasing agent (NDRA) with weaker effects on serotonin.[2] The potency of N-alkylated amphetamines as dopamine releasing agents generally decreases as the length of the N-alkyl chain increases.[2]

The specific mechanism of action for **Zylofuramine** is not well-documented in recent literature. However, its structural similarity to other N-ethyl substituted stimulants suggests it likely acts as a monoamine releasing agent or reuptake inhibitor.[2]





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Figure 1: Presumed signaling pathway for monoamine releasing agents.



In Vitro Potency

Quantitative in vitro data for **Zylofuramine** is not readily available in the public domain. For ethylamphetamine, the following has been reported:

Compound	Assay	Parameter	Value
Ethylamphetamine	Dopamine Release	EC50	88.5 nM[2]
d-Ethylamphetamine	Norepinephrine Release	EC50	44.1 nM[2]
d-Ethylamphetamine	Dopamine Release	EC50	28.8 nM[2]
d-Ethylamphetamine	Serotonin Release	EC50	333 nM[2]
Ethylamphetamine	Rat TAAR1	Ki	2,500 nM[2]
Ethylamphetamine	Rat TAAR1	EC50	880 nM (62% E _{max})[2]

Pharmacokinetics

Ethylamphetamine is metabolized in the liver, with one of its metabolites being amphetamine. [2] Between 5% and 18% of ethylamphetamine is excreted in the urine as amphetamine within 24 hours, which may contribute to its in vivo effects.[2]

Detailed pharmacokinetic data for **Zylofuramine** is not available.

Toxicological Profile

Toxicological data for both compounds is sparse. For ethylamphetamine, a human toxic dose low (TDLo) has been reported.

Compound	Species	Route	Dose	Reference
Ethylamphetamin e	Human	Oral	4.286 mg/kg (TDLo)	Therapie, Vol. 34, Pg. 205, 1979[4]



It is important to note that high doses of amphetamine-like stimulants can be associated with neurotoxicity, particularly to dopaminergic and serotonergic systems.[5][6]

Experimental ProtocolsIn Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from cells expressing the respective transporters.

Objective: To determine the EC₅₀ value of a test compound for dopamine, norepinephrine, and serotonin release.

Materials:

- HEK293 cells stably expressing human DAT, NET, or SERT.
- Radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).
- Assay buffer (e.g., Krebs-Henseleit buffer).
- Test compounds (**Zylofuramine**, ethylamphetamine).
- Scintillation counter.

Procedure:

- Cell Culture: Culture and plate the HEK293 cells in 96-well plates.
- Loading: Incubate the cells with the respective radiolabeled monoamine to allow for uptake.
- Washing: Wash the cells to remove excess extracellular radiolabel.
- Incubation with Test Compound: Add varying concentrations of the test compound to the cells and incubate for a defined period.
- Sample Collection: Collect the supernatant, which contains the released radiolabeled monoamines.



- Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
- Data Analysis: Calculate the amount of released monoamine for each concentration of the test compound and determine the EC₅₀ value.



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